2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-[(pyridin-3-yl)methyl]acetamide
Description
Chemical Structure:
This compound features a piperidine ring sulfonylated at the nitrogen by a 4-methoxybenzenesulfonyl group. The acetamide moiety is attached to the piperidine’s second carbon, with a pyridin-3-ylmethyl substituent on the acetamide nitrogen. Its molecular formula is C₂₁H₂₅N₃O₄S, and molecular weight is 427.51 g/mol.
Synthetic Relevance:
Synthesis likely involves sulfonylation of a piperidine intermediate followed by acetamide coupling, as described in methods for analogous compounds (e.g., ) .
Pharmacological Context:
Compounds with sulfonamide and acetamide groups are frequently explored for central nervous system (CNS) targets, such as acetylcholinesterase (AChE) inhibition () .
Properties
IUPAC Name |
2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-27-18-7-9-19(10-8-18)28(25,26)23-12-3-2-6-17(23)13-20(24)22-15-16-5-4-11-21-14-16/h4-5,7-11,14,17H,2-3,6,12-13,15H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USOFEZOCOIXAEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Pharmacological Comparisons
Key Structural Differences and Implications :
Substituent on Acetamide Nitrogen :
- The pyridin-3-ylmethyl group in the target compound may enhance solubility and π-π stacking interactions compared to the 4-methylphenylmethyl analog () .
- Replacement with bulkier groups (e.g., trifluoromethylbenzoyl in ) reduces metabolic stability but increases target affinity .
Sulfonamide Group: The 4-methoxybenzenesulfonyl group provides moderate electron-withdrawing effects, influencing pharmacokinetics (e.g., plasma protein binding) versus non-substituted sulfonamides () .
Piperidine vs. Piperazine :
- Piperidine derivatives (target compound) exhibit better blood-brain barrier penetration than piperazine analogs () due to reduced polarity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
